Azaleucine

概要

説明

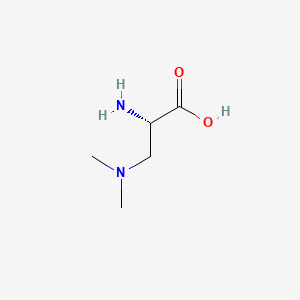

Azaleucine is a non-proteinogenic amino acid and an analogue of leucine. It is characterized by the replacement of one of the methyl hydrogens of alanine with a dimethylamino group . This compound is known for its inhibitory properties, particularly in the context of leucine biosynthesis.

準備方法

Synthetic Routes and Reaction Conditions: Azaleucine can be synthesized through various methods. One notable method involves the use of chiral cobalt complexes with 2,3-diaminopropanoic acid. In this process, the amino acid zwitterion is bound didentate through the carboxylate and N2-amine groups, while the N3-ammonio group remains unprotected . Another method involves the use of chemical mutagens to select for 4-azaleucine-resistant strains of Escherichia coli, which can then be used to produce the compound .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Mutant strains of Escherichia coli and Corynebacterium glutamicum are often employed for this purpose. These strains are engineered to overproduce branched-chain amino acids, including this compound .

化学反応の分析

Types of Reactions: Azaleucine undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as both a Bronsted base and a Bronsted acid, capable of accepting and donating a hydron, respectively .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.

Major Products: The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield different oxidized forms of this compound, while substitution reactions can produce various substituted derivatives.

科学的研究の応用

Metabolic Studies

Azaleucine has been extensively studied for its effects on amino acid metabolism. Notably, it acts as an inhibitor of leucine biosynthesis by targeting the enzyme α-isopropylmalate synthase. Research indicates that the introduction of 4-Azaleucine into Salmonella typhimurium leads to a temporary cessation of growth, which can be reversed by leucine supplementation. This effect highlights this compound's role as an antimetabolite in amino acid pathways .

Case Study: Inhibition Mechanism

- Organism: Salmonella typhimurium

- Effect: Inhibition of growth due to interference with leucine metabolism.

- Mechanism: this compound inhibits α-isopropylmalate synthase, a critical enzyme in leucine biosynthesis.

- Reversal: Growth inhibition can be reversed by adding leucine, demonstrating this compound's competitive nature in metabolic pathways.

Enzyme Inhibition

This compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research. Its incorporation into proteins in place of leucine has been shown to lead to cell death, emphasizing its potential as a selective agent against certain bacterial strains . The compound's interaction with transport systems for branched-chain amino acids further illustrates its multifaceted role in cellular metabolism .

Table 1: Enzyme Inhibition Properties of this compound

| Enzyme Target | Effect | Organism |

|---|---|---|

| α-Isopropylmalate synthase | Inhibition of activity | Salmonella typhimurium |

| Leucyl-tRNA synthetase | Poor inhibitor | Various |

| Branched-chain amino acid transport | Competitive inhibition | Escherichia coli |

Transport Mechanisms

The uptake and transport of this compound in bacterial systems have been studied to understand its toxicity and metabolic implications. It is taken up by Escherichia coli through energy-dependent processes sensitive to pH changes and inhibited by the presence of leucine and aromatic amino acids. This suggests that this compound can effectively compete with natural amino acids for transport systems, contributing to its toxicity .

Case Study: Transport Mechanism Analysis

- Organism: Escherichia coli

- Transport Systems: Utilizes branched-chain and aromatic amino acid transport systems.

- Findings: Rapid exchange between extracellular this compound and intracellular leucine enhances toxicity.

Potential Therapeutic Applications

While primarily studied for its biochemical properties, this compound's unique characteristics may offer therapeutic potential, particularly in developing antimicrobial agents or studying metabolic disorders related to amino acid metabolism. Its ability to disrupt normal protein synthesis could be harnessed in targeted therapies against specific bacterial infections.

作用機序

Azaleucine exerts its effects by inhibiting the biosynthesis of leucine. It acts as a competitive inhibitor of enzymes involved in the leucine biosynthetic pathway, thereby disrupting the production of leucine and related compounds . This inhibition can lead to various physiological effects, depending on the organism and context.

類似化合物との比較

Leucine: A branched-chain amino acid involved in protein synthesis and metabolic regulation.

Isoleucine: Another branched-chain amino acid with similar metabolic functions.

Valine: A branched-chain amino acid that shares similar biosynthetic pathways with leucine and isoleucine.

Uniqueness: Azaleucine is unique due to its inhibitory properties and its structural difference from other branched-chain amino acids. Unlike leucine, isoleucine, and valine, this compound contains a dimethylamino group, which imparts distinct chemical and biological properties .

生物活性

Azaleucine, specifically L-4-azaleucine, is a leucine analog that has garnered attention in microbiological and biochemical research due to its unique biological activities. This article explores the biological activity of this compound, focusing on its transport mechanisms, metabolic effects, and potential applications in microbial studies.

1. Transport Mechanisms

The transport of L-4-azaleucine in Escherichia coli has been studied to understand how this compound is accumulated within bacterial cells. Research indicates that specific transport systems are responsible for the uptake of this compound.

- Study Findings :

- The uptake of L-4-azaleucine was significantly influenced by the presence of other amino acids, suggesting competitive inhibition among amino acid transporters .

- The transport system was characterized as being distinct from those used for natural amino acids, highlighting its specificity for this compound .

2. Metabolic Effects

This compound's role in inhibiting leucine metabolism has been a focal point of research. Its incorporation into metabolic pathways can lead to various physiological effects.

- Inhibition of Enzymatic Activity :

- Case Study Observations :

3. Biological Activity and Applications

The biological activity of this compound extends beyond mere metabolic inhibition; it has implications for antibiotic development and microbial resistance studies.

Table 1: Summary of Biological Activities of this compound

4. Research Findings and Implications

The implications of this compound's biological activity are significant for both basic research and applied sciences:

- Antibiotic Development : Understanding how this compound interacts with bacterial metabolism can inform the development of new antibiotics targeting leucine biosynthesis pathways.

- Microbial Resistance Studies : The ability of certain strains to adapt to this compound suggests potential pathways for developing resistance in clinical settings, necessitating further investigation into genetic adaptations.

特性

IUPAC Name |

2-amino-3-(dimethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-7(2)3-4(6)5(8)9/h4H,3,6H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZRWUUMKVVUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-36-5, 28024-66-0 | |

| Record name | 3-(Dimethylamino)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC192639 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。